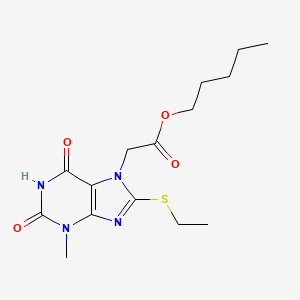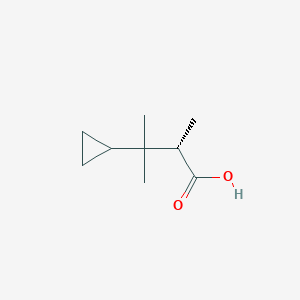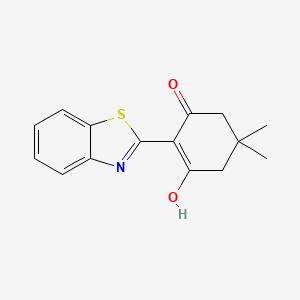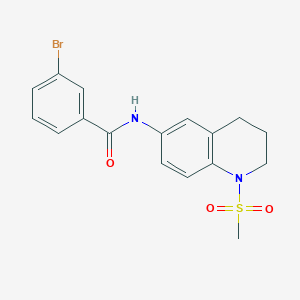
N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)-3-(trifluoromethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)-3-(trifluoromethyl)benzamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which plays a crucial role in the development and survival of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being investigated in clinical trials for the treatment of B-cell malignancies.
Applications De Recherche Scientifique
Anticancer Activity
N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)-3-(trifluoromethyl)benzamide and its derivatives have been explored for their potential anticancer activities. A study highlighted the design, synthesis, and evaluation of substituted N-phenyl benzamides against various cancer cell lines, showing moderate to excellent anticancer activities compared to the reference drug etoposide (B. Ravinaik et al., 2021). Similarly, novel quinuclidinone derivatives, related to the chemical structure of interest, were synthesized and showed potent anti-cancer activity in vitro, demonstrating the potential for further development as anticancer agents (J. Soni et al., 2015).
HDAC Inhibition for Cancer Therapy
The compound MGCD0103, bearing resemblance to the chemical structure of interest, is a selective histone deacetylase (HDAC) inhibitor that has shown significant antitumor activity in vivo and has entered clinical trials, highlighting the potential of similar compounds in cancer therapy (Nancy Z. Zhou et al., 2008).
Antipathogenic Activity
Research on thiourea derivatives, which share structural motifs with the compound of interest, demonstrated significant antipathogenic activity, suggesting a potential route for the development of novel antimicrobial agents with antibiofilm properties (Carmen Limban et al., 2011).
Anti-Acetylcholinesterase Activity
Piperidine derivatives, closely related to the compound , have been evaluated for their anti-acetylcholinesterase (anti-AChE) activity, indicating their potential use in treating neurodegenerative diseases such as Alzheimer's (H. Sugimoto et al., 1990).
CCR1 Antagonism
A study on N-((R)-1-((S)-4-(4-chlorophenyl)-4-hydroxy-3,3-dimethylpiperidin-1-yl)-3-methyl-1-oxobutan-2-yl)-3-sulfamoylbenzamide, a C-C chemokine receptor 1 (CCR1) antagonist, showcases the compound's potential in treating inflammatory diseases, based on its potent antagonistic activity (Yang Hong et al., 2015).
Propriétés
IUPAC Name |
N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N2O2/c1-13-11-16(8-9-17(13)25-10-3-2-7-18(25)26)24-19(27)14-5-4-6-15(12-14)20(21,22)23/h4-6,8-9,11-12H,2-3,7,10H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQFGJRVZABBOBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)N3CCCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-3-(trifluoromethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3Z)-3-{[(4-chloro-2-methoxy-5-methylphenyl)amino]methylidene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2644509.png)
![2-(3,4-dimethoxyphenyl)-5-methyl-N-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2644510.png)
![4-[4-(Benzenesulfonyl)piperidin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B2644512.png)
![3-(3,4-Dichlorophenyl)-1-(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)propan-1-one](/img/structure/B2644514.png)


![methyl 5-chloro-4-({[(4-methylbenzyl)oxy]imino}methyl)-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B2644520.png)
![4-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one](/img/structure/B2644521.png)




![5-methyl-1-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B2644528.png)
